molecular formula C10H7BrF3NO B13981929 6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-one

6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-one

Cat. No.: B13981929
M. Wt: 294.07 g/mol
InChI Key: PTAOFUOZJOENMP-UHFFFAOYSA-N
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Description

6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-one is a synthetic organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a bromine atom at the 6th position and a trifluoromethyl group at the 2nd position on the tetrahydroquinoline ring. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a substituted aniline derivative.

    Cyclization: The aniline derivative undergoes cyclization to form the tetrahydroquinoline core structure.

    Bromination: The tetrahydroquinoline is then brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted tetrahydroquinolines and quinoline derivatives, which can have different functional groups depending on the reagents used.

Scientific Research Applications

6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and binding affinity to biological targets. The compound can inhibit or activate certain enzymes and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
  • 6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
  • 6-Bromo-2-trifluoromethyl-1H-benzoimidazole

Uniqueness

6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-one is unique due to its specific substitution pattern on the tetrahydroquinoline ring. The presence of both bromine and trifluoromethyl groups enhances its chemical reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C10H7BrF3NO

Molecular Weight

294.07 g/mol

IUPAC Name

6-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C10H7BrF3NO/c11-5-1-2-7-6(3-5)8(16)4-9(15-7)10(12,13)14/h1-3,9,15H,4H2

InChI Key

PTAOFUOZJOENMP-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C(C1=O)C=C(C=C2)Br)C(F)(F)F

Origin of Product

United States

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